t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline
Brand Name: Vulcanchem
CAS No.: 4583-13-5
VCID: VC0015497
InChI: InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16-/m0/s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C21H28N2O7
Molecular Weight: 420.462

t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline

CAS No.: 4583-13-5

Cat. No.: VC0015497

Molecular Formula: C21H28N2O7

Molecular Weight: 420.462

* For research use only. Not for human or veterinary use.

t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline - 4583-13-5

Specification

CAS No. 4583-13-5
Molecular Formula C21H28N2O7
Molecular Weight 420.462
IUPAC Name (2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16-/m0/s1
Standard InChI Key IRBCKSXDSIRJNG-HOTGVXAUSA-N
SMILES CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator